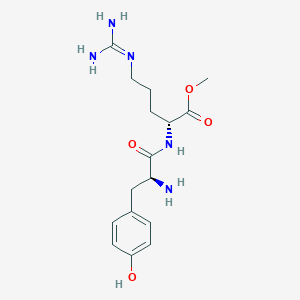

Tyrosylarginine methyl ester

Description

Historical Context of Dipeptide Ligands in Neuropharmacology

The exploration of dipeptides as pharmacologically active agents represents a strategic shift in drug design. Historically, many therapeutic agents have been non-peptide in nature. However, these can present challenges related to their xenobiotic character and associated side effects. nih.gov An alternative strategy, known as drug-based peptide design (DBPD), was developed to create highly active and physiological drugs based on dipeptides. nih.gov This approach involves constructing dipeptides that are structurally analogous to known non-peptide biologically active compounds. nih.gov

Dipeptides offer several advantages; their low molecular weight and the existence of active transport systems can facilitate their penetration across biological barriers. nih.gov Furthermore, having a limited number of peptide bonds subject to enzymatic cleavage can enhance their stability. nih.gov

Within neuropharmacology, the discovery of endogenous opioid peptides, such as enkephalins, spurred interest in smaller peptide fragments as potential ligands for opioid receptors. Dipeptides like tyrosyl-arginine (Tyr-Arg) were identified as opioid dipeptides, forming a basis for further investigation into related structures. nih.govresearchgate.netresearchgate.net The development of ligands for the translocator protein (TSPO), implicated in anxiety and other neurological conditions, has also seen the successful design of dipeptide-based agents, demonstrating the broad applicability of this approach in neuropharmacology. nih.govactanaturae.ru

The Significance of Tyrosylarginine (B13874013) Methyl Ester as a Model Bioactive Peptide

Tyrosylarginine methyl ester, particularly its D-Arginine variant (H-Tyr-D-Arg-OMe or TDA), has served as a significant model compound in structure-activity relationship studies, especially in the context of opioid pharmacology. nih.gov While the parent dipeptide Tyr-Arg is considered an opioid peptide nih.govresearchgate.net, research using TDA has helped to delineate the structural requirements for specific opioid receptor interaction versus other biological effects.

A comparative in vitro study investigated the opioid properties of D-Arg-containing dipeptides and tetrapeptides. The findings revealed that while tetrapeptide analogues were potent inhibitors in the isolated guinea-pig ileum assay and had high affinity in opioid receptor binding assays, the dipeptides, including TDA, were significantly less potent. nih.gov The potency of the dipeptides was found to be less than one-twentieth that of morphine. nih.gov These results suggest that the effects of dipeptides like TDA may not be mediated by specific interactions with opioid receptors but rather through non-opioid mechanisms. nih.gov This distinction makes Tyrosylarginine methyl ester a valuable tool for researchers to probe the complex mechanisms of peptide signaling and to understand the structural features that confer high-affinity receptor binding.

The methyl ester group itself is a critical feature in such model compounds. The esterification of amino acids is a common strategy in peptide synthesis and medicinal chemistry. mdpi.com Studies on other compounds have shown that the presence of a methyl ester can be valuable for receptor binding, and its modification or removal can drastically alter biological activity. biorxiv.orgscripps.edu For instance, the conformational behavior of tyrosine methyl ester is dictated by a balance of steric and hyperconjugative interactions, which are fundamental to its interaction with biological targets. nih.gov

| Compound | Compound Type | Relative Potency (vs. Morphine) in Guinea-Pig Ileum Assay | Receptor Binding Affinity (IC50) | Primary Mechanism of Action |

|---|---|---|---|---|

| H-Tyr-D-Arg-OMe (TDA) | Dipeptide | < 1/20th of Morphine | Higher IC50 (Lower Affinity) than Tetrapeptides | Non-specific / Non-opioid mechanisms |

| H-Tyr-D-Arg-Phe-Gly-OEt (TDAPG) | Tetrapeptide | Potently inhibitory, exceeding dipeptides | 8.46 nM and 23.7 nM (Lower than Morphine) | Specific interaction with opioid receptors |

Overview of Academic Research Trajectories for Tyrosylarginine Methyl Ester

Academic research involving Tyrosylarginine methyl ester has primarily followed three distinct trajectories: its synthesis, its use in pharmacological and biochemical studies, and its application in enzymology.

Synthesis Research: The preparation of amino acid methyl esters is a fundamental step in peptide chemistry. mdpi.com Tyrosylarginine methyl ester can be synthesized through various methods. One major area of research is enzymatic synthesis. For example, aminopeptidases from microbial sources like Streptomyces septatus have been used to synthesize dipeptides, including biologically active ones, using a free amino acid as the acyl donor and an aminoacyl methyl ester as the acyl acceptor in an organic solvent medium like methanol (B129727). nih.govresearchgate.net These enzymatic processes are often explored for their high specificity and milder reaction conditions compared to purely chemical methods. google.com

Pharmacological and Biochemical Investigations: A significant portion of the research has focused on elucidating the biological activity of Tyrosylarginine methyl ester and its analogues. These studies often involve in vitro assays to determine their effects and binding affinities at specific receptors, particularly opioid receptors. nih.gov A key finding from this line of research is that while related tetrapeptides demonstrate potent and specific opioid receptor interactions, the dipeptide H-Tyr-D-Arg-OMe does not, pointing towards non-opioid mechanisms of action. nih.gov Furthermore, these studies have examined the metabolic stability of such dipeptides. Research has shown that peptides like H-Tyr-D-Arg-OMe are extremely stable against degradation by enzymes such as aminopeptidase-M and carboxypeptidase-Y, a desirable property for potential therapeutic agents. nih.gov

Applications in Enzymology: Beyond its own synthesis and activity, Tyrosylarginine methyl ester serves as a substrate or a tool in the study of enzymes. For instance, the synthesis of various dipeptide methyl esters by aminopeptidases is used to investigate the substrate specificity of these enzymes. nih.govresearchgate.net By testing the enzyme's ability to form dipeptides from various combinations of free amino acids and aminoacyl methyl esters, researchers can map the enzyme's catalytic preferences. nih.govresearchgate.net These studies are crucial for understanding enzyme function and for the potential industrial application of enzymes in peptide synthesis. researchgate.net

Structure

3D Structure

Properties

CAS No. |

92758-99-1 |

|---|---|

Molecular Formula |

C16H25N5O4 |

Molecular Weight |

351.40 g/mol |

IUPAC Name |

methyl (2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate |

InChI |

InChI=1S/C16H25N5O4/c1-25-15(24)13(3-2-8-20-16(18)19)21-14(23)12(17)9-10-4-6-11(22)7-5-10/h4-7,12-13,22H,2-3,8-9,17H2,1H3,(H,21,23)(H4,18,19,20)/t12-,13+/m0/s1 |

InChI Key |

LOHSJZLQNKMZMK-QWHCGFSZSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Analog Design for Tyrosylarginine Methyl Ester

Chemical Synthesis of Tyrosylarginine (B13874013) Methyl Ester and Related Dipeptides

The chemical synthesis of Tyrosylarginine methyl ester, a dipeptide, requires a series of carefully controlled reactions to form the peptide bond between tyrosine and arginine, followed by the esterification of the C-terminal carboxyl group of arginine.

Esterification Reactions in Amino Acid and Peptide Chemistry

Esterification of the C-terminal carboxyl group is a crucial step in the synthesis of peptide esters like Tyrosylarginine methyl ester. This modification can enhance the peptide's stability and cell permeability.

Several methods are employed for the esterification of amino acids and peptides:

Fischer Esterification : This classic method involves reacting the amino acid or peptide with an alcohol in the presence of a strong acid catalyst, such as gaseous hydrochloric acid or sulfuric acid. pearson.comnih.gov For the synthesis of methyl esters, methanol (B129727) is the alcohol of choice. nih.gov

Trimethylchlorosilane (TMSCl) in Methanol : This system provides a convenient and efficient method for preparing amino acid methyl esters at room temperature. nih.gov It is compatible with a wide range of natural and synthetic amino acids. nih.gov

Dialkyl Dicarbonates : In the presence of a weak Lewis acid like magnesium chloride, carboxylic acids react with dialkyl dicarbonates to yield esters in high yields. organic-chemistry.org

Peptide Coupling Reagents : Reagents such as TBTU, TATU, and COMU, commonly used for peptide bond formation, can also facilitate the esterification of carboxylic acids with alcohols in the presence of organic bases. organic-chemistry.org

Active Esters : While primarily used for peptide bond formation, the principle of using active esters can be adapted for esterification, particularly in solid-phase synthesis. nih.gov The use of highly reactive esters and efficient catalysts has revived interest in this method. nih.gov

A process for the esterification of amino acids and dipeptides using a monoalkyl hydrosulfate, prepared in situ from chlorosulfonic acid and an alcohol, has also been described. google.com This method is applicable to a variety of amino acids and dipeptides, including those with functionalized side chains like tyrosine. google.com

The following interactive table summarizes various esterification methods:

Interactive Data Table: Esterification Methods in Peptide Chemistry| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid (e.g., HCl, H2SO4) | Acidic | Well-established method |

| TMSCl in Methanol | Trimethylchlorosilane, Methanol | Room Temperature | Efficient, mild conditions |

| Dialkyl Dicarbonates | Dialkyl Dicarbonate, Lewis Acid (e.g., MgCl2) | Mild | High yields |

| Peptide Coupling Reagents | TBTU, TATU, COMU, Organic Base | Mild | Versatile |

Amino Acid Protection and Deprotection Strategies

To ensure the specific formation of the desired peptide bond between the α-amino group of arginine and the α-carboxyl group of tyrosine, the other reactive functional groups in both amino acids must be temporarily blocked using protecting groups. creative-peptides.comresearchgate.net

Key Protecting Groups in Dipeptide Synthesis:

α-Amino Protecting Groups : These are temporary and must be easily removable after the peptide bond is formed. creative-peptides.com

Boc (tert-Butoxycarbonyl) : Removed under acidic conditions, typically with trifluoroacetic acid (TFA). creative-peptides.commasterorganicchemistry.com

Fmoc (9-Fluorenylmethyloxycarbonyl) : Cleaved under mild basic conditions, often with piperidine (B6355638) in DMF. creative-peptides.commasterorganicchemistry.com

Z (Benzyloxycarbonyl) : Removed by catalytic hydrogenation (H2/Pd) or strong acids like HBr in acetic acid. creative-peptides.com

Side-Chain Protecting Groups : These are considered "permanent" during the synthesis and are removed at the end. creative-peptides.com

Tyrosine (Tyr) Side Chain (Phenolic Hydroxyl) : Often protected with groups like tert-butyl (tBu) or benzyl (B1604629) (Bzl). iris-biotech.de

Arginine (Arg) Side Chain (Guanidinium) : The guanidino group is strongly basic and is typically protected with sulfonyl-based groups like Tosyl (Tos) or Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). creative-peptides.com

Orthogonal Protection Strategy:

The choice of protecting groups is governed by the principle of orthogonality, which allows for the selective removal of one type of protecting group in the presence of others. iris-biotech.de For instance, in a common strategy, the α-amino group is protected with Fmoc, while the side chains are protected with acid-labile groups like tBu and Pbf. iris-biotech.de The Fmoc group is removed at each step of peptide elongation, while the side-chain protecting groups and the C-terminal ester are cleaved at the final stage using a strong acid like TFA. masterorganicchemistry.comiris-biotech.de

The following interactive table outlines common protecting groups and their removal conditions:

Interactive Data Table: Common Protecting Groups in Peptide Synthesis| Functional Group | Protecting Group | Abbreviation | Removal Conditions |

|---|---|---|---|

| α-Amino | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) |

| α-Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) |

| α-Amino | Benzyloxycarbonyl | Z | Catalytic Hydrogenation, Strong Acid |

| Tyrosine Hydroxyl | tert-Butyl | tBu | Acidic (e.g., TFA) |

| Arginine Guanidinium (B1211019) | Tosyl | Tos | Strong Acid (e.g., HF) |

Rational Design and Synthesis of Tyrosylarginine Methyl Ester Analogs

The rational design of peptide analogs involves making specific structural modifications to the parent peptide to improve its biological properties, such as stability, bioactivity, and target selectivity. abyntek.comrsc.org

Structural Modifications for Enhanced Biological Inquiry

Modifying the structure of Tyrosylarginine methyl ester can provide valuable insights into its structure-activity relationship (SAR). researchgate.net

Common Structural Modifications:

Amino Acid Substitution : Replacing tyrosine or arginine with natural or non-natural amino acids can probe the importance of their side chains for biological activity. abyntek.com For example, substituting with amino acids having different properties (e.g., hydrophobicity, charge, size) can reveal key interaction points with its biological target. researchgate.net

Backbone Modification : Altering the peptide backbone can enhance proteolytic stability. rsc.org This includes incorporating N-methyl amino acids, β-amino acids, or replacing L-amino acids with their D-isomers. rsc.org

Side-Chain Modification : The functional groups on the side chains of tyrosine and arginine can be modified. For instance, the phenolic hydroxyl of tyrosine could be alkylated or halogenated, and the guanidinium group of arginine could be replaced with other basic moieties. rsc.org

Cyclization : Cyclizing the dipeptide, for example, by forming a lactam bridge, can constrain its conformation, potentially leading to increased receptor affinity and stability. abyntek.comnih.gov

Peptidomimetics : These are compounds that mimic the essential elements of a peptide but have a modified, non-peptide backbone. abyntek.com This approach can lead to compounds with improved pharmacokinetic properties.

The following interactive table provides examples of structural modifications and their potential impact:

Interactive Data Table: Structural Modifications of Dipeptides and Their Rationale| Modification Type | Example | Rationale for Biological Inquiry |

|---|---|---|

| Amino Acid Substitution | Replace Tyr with Phe | Investigate the role of the hydroxyl group |

| Backbone Modification | Incorporate a D-amino acid | Increase resistance to enzymatic degradation |

| Side-Chain Modification | Modify Arg guanidinium group | Probe the importance of basicity and hydrogen bonding |

Stereochemical Considerations in Dipeptide Synthesis

The biological activity of peptides is highly dependent on their stereochemistry. Natural amino acids exist predominantly as L-isomers. The synthesis of dipeptides like Tyrosylarginine methyl ester must, therefore, control the stereochemistry at the α-carbons of both amino acids to ensure the desired biological effect.

Epimerization/Racemization : A significant challenge in peptide synthesis is the prevention of racemization or epimerization (the change in configuration at one of several stereocenters) of the activated amino acid during peptide bond formation. rsc.org The use of certain coupling reagents and reaction conditions can minimize this side reaction. chemrxiv.org

Stereocontrolled Synthesis : Methods have been developed for the stereocontrolled synthesis of dipeptide isosteres, where the peptide bond is replaced by another linkage, such as a trans carbon-carbon double bond. nih.gov These methods allow for access to all possible stereoisomers, which is crucial for detailed SAR studies. nih.govacs.org

Chiral Purity : Ensuring the chiral integrity of the starting amino acids and throughout the synthetic process is paramount. chemrxiv.org Chiral chromatography and other analytical techniques are used to verify the stereochemical purity of the final dipeptide.

Heterochiral vs. Homochiral Coupling : Studies have shown that in some competitive coupling reactions, there can be a preference for the formation of heterochiral dipeptides (L-D or D-L) over homochiral ones (L-L or D-D). rsc.orgrsc.org This stereochemical preference needs to be considered and controlled during synthesis. rsc.orgrsc.org The development of ynamide coupling reagents has shown promise in suppressing racemization, even allowing for peptide synthesis using unprotected amino acids. chemrxiv.org

The precise control of stereochemistry is fundamental to creating dipeptides with well-defined three-dimensional structures, which is essential for their specific biological functions. morressier.com

Biochemical and Pharmacological Investigations of Tyrosylarginine Methyl Ester

Receptor Binding and Activation Studies

The interaction of Tyrosylarginine (B13874013) methyl ester with opioid receptors has been a subject of investigation to understand its pharmacological profile. Studies have shown that while related tetrapeptides exhibit potent and specific interactions with opioid receptors, dipeptides like Tyrosylarginine methyl ester may not act specifically on these receptors. nih.gov For instance, tetrapeptides such as H-Tyr-D-Arg-Phe-Gly-OEt demonstrate high affinity in opioid receptor binding assays, with IC50 values lower than that of morphine. nih.gov In contrast, the potency of dipeptides in similar assays was found to be significantly less than that of morphine, suggesting a different mechanism of action that may involve non-opioid pathways. nih.gov

Research on other opioid peptides has highlighted the importance of specific structural features for receptor affinity and selectivity. For example, modifications at the C-terminus of enkephalin analogs, such as the introduction of aza-β-homoleucine or cycloleucine, can influence G-protein coupling bias at the delta-opioid receptor (DOR). rsc.org Similarly, the introduction of 2′,6′-dimethyltyrosine (Dmt) at the N-terminus of endomorphin-2 (EM-2) analogs has been shown to increase mu-opioid receptor (MOR) affinity. frontiersin.org These findings underscore the intricate structure-activity relationships that govern opioid receptor interactions.

The broader family of opioid receptors, including mu (μ), delta (δ), and kappa (κ) subtypes, are G-protein-coupled receptors (GPCRs) that mediate the effects of both endogenous opioid peptides and exogenous opiates. frontiersin.orgnih.govnih.gov The binding of ligands to these receptors initiates a cascade of intracellular signaling events. frontiersin.orgnih.gov The affinity and selectivity of a ligand for different opioid receptor subtypes determine its specific pharmacological effects. nih.govmdpi.comnih.gov For instance, some ligands exhibit high selectivity for the KOR, with little to no affinity for MOR and DOR. nih.gov The binding affinity of various ligands can be quantified using radioligand displacement assays, which measure the concentration of a compound required to inhibit the binding of a radiolabeled ligand by 50% (IC50). nih.govbiorxiv.orgnih.gov

Amino acid methyl esters have been investigated for their interactions with a variety of non-opioid receptor systems. For example, α-L-aspartyl-L-phenylalanine methyl ester, commonly known as aspartame, interacts with the sweet taste receptor. nih.govacs.orgresearchgate.net Its ability to elicit a sweet taste is attributed to the specific binding of its zwitterionic and hydrophobic portions to the receptor site on the taste bud. researchgate.net

In the realm of neurotransmitter systems, benzyl-L-phenylalanine methyl ester hydrochloride is utilized in studies concerning neurotransmitter activity and receptor interactions, contributing to the understanding of neurological functions. chemimpex.com Furthermore, certain amino acid methyl esters have been shown to have toxic effects on myeloid cells through mechanisms distinct from opioid receptor pathways. nih.gov For instance, the toxicity of L-leucine methyl ester and glutamic acid dimethyl ester is linked to the production of hydrophobic polymerization products by lysosomal enzymes. nih.gov In contrast, the toxicity of phenylalanine methyl ester in myeloid cells is associated with its metabolism by serine esterases. nih.gov

The formyl peptide receptor (FPR) is another non-opioid receptor that interacts with specific peptide methyl esters. Analogs of for-Met-Leu-Phe-OMe (fMLP-OMe) have been synthesized to probe fMLP-receptor interactions and the subsequent signal transduction pathways in human neutrophils. nih.gov These analogs exhibit differential abilities to displace [3H]-fMLP from its binding sites and to elicit cellular responses such as chemotaxis and changes in intracellular calcium and cAMP levels. nih.gov

Additionally, tryptophan methyl ester has been shown to interact with rat α-fetoprotein, a protein that shares some structural similarities with the catalytic site of chymotrypsin. capes.gov.br This interaction is stereoselective and pH-dependent, and tryptophan methyl ester acts as a competitive inhibitor of estrone (B1671321) binding to α-fetoprotein. capes.gov.br A specially designed receptor, EDTA-bis(L-tryptophan methyl ester), has been used to study the cooperative interactions between metal ions and the tryptophan side chain in an aqueous environment. rsc.orgrsc.org This model system demonstrates the ability of the indole (B1671886) side chain to interact with various metal ions, which can be monitored through fluorescence quenching. rsc.orgrsc.org

Opioid Receptor Subtype Affinity and Selectivity of Tyrosylarginine Methyl Ester.

Enzymatic Stability and Modulation by Tyrosylarginine Methyl Ester

Tyrosylarginine methyl ester has demonstrated notable stability against enzymatic degradation by peptidases. nih.gov Specifically, studies have shown that this dipeptide is extremely stable in the presence of aminopeptidase-M and carboxypeptidase-Y. nih.gov This resistance to cleavage by exopeptidases, which hydrolyze peptide bonds at the amino or carboxy termini of peptides, is a significant characteristic. The stability of such peptides is crucial for their potential biological activity, as rapid degradation would limit their duration of action. The enzymatic stability of related D-Arg-containing dipeptides and tetrapeptides has also been highlighted, suggesting that this property may contribute to their potent and long-lasting opioid-like activities. nih.gov

In addition to its own stability, Tyrosylarginine methyl ester has been shown to exert inhibitory effects on enzymes responsible for the degradation of endogenous opioid peptides. nih.gov Specifically, it has an inhibitory effect on enkephalin-degrading enzymes. nih.gov Endogenous enkephalins are rapidly broken down by enzymes such as aminopeptidases and neutral endopeptidase (NEP). biorxiv.orgcore.ac.ukijfs.ir The inhibition of these enkephalin-degrading enzymes can potentiate the effects of endogenous opioids by increasing their local concentrations and prolonging their action. biorxiv.org This mechanism is a therapeutic strategy for pain management that aims to enhance the body's natural pain-relief system. biorxiv.org Other compounds, such as spinorphin, also act as inhibitors of enkephalin-degrading enzymes, including aminopeptidase (B13392206), dipeptidyl aminopeptidase III, angiotensin-converting enzyme, and enkephalinase. medchemexpress.com

The primary pathway for the inactivation of enkephalins is the cleavage of the Tyr-Gly bond by aminopeptidases. biorxiv.org Therefore, inhibitors of these enzymes can play a crucial role in modulating opioid signaling. The inhibitory effect of Tyrosylarginine methyl ester on these enzyme systems suggests a potential role in modulating the activity of endogenous opioid peptides. nih.gov

Amino acid methyl esters serve as substrates and tools for studying the mechanisms of various enzymes, particularly proteases like α-chymotrypsin. The hydrolysis of N-acetyl-L-amino acid methyl esters by α-chymotrypsin has been extensively studied to understand the elementary steps of catalysis, including substrate binding and the acylation and deacylation of the enzyme. nih.govresearchgate.net The interaction between the substrate's side chain and the enzyme is a key determinant of specificity and catalytic efficiency. nih.gov This interaction is often hydrophobic in nature, with the substrate's R group moving from an aqueous environment to a non-polar pocket on the enzyme. nih.gov

The pH dependence of the α-chymotrypsin-catalyzed hydrolysis of amino acid esters, such as L-tryptophan methyl ester, reveals the importance of the ionization state of the α-amino group of the substrate. researchgate.net The protonated form of the substrate is often hydrolyzed more rapidly than the unprotonated form. researchgate.net Furthermore, the kinetics of these reactions can be influenced by the presence of organic solvents, which can affect the binding and catalytic constants. cdnsciencepub.com

Studies with modified enzymes, such as hydrophobic derivatives of α-chymotrypsin, have been used to investigate enzyme kinetics in different reaction environments, like biphasic systems for ester synthesis. nih.gov The interaction of α-chymotrypsin with α-methyl-α-acylamino acid methyl esters has also been examined to probe the structural requirements of the enzyme's active site. acs.org The esterification of amino acids catalyzed by enzymes highlights the structure-activity relationship and the influence of chemical modifications on enzyme performance. nih.gov

Inhibitory Effects on Endogenous Enzyme Systems (e.g., Enkephalin-Degrading Enzymes).

Structure-Activity Relationship (SAR) Analysis of Tyrosylarginine Methyl Ester and Analogs

The relationship between the molecular structure of tyrosylarginine methyl ester and its biological activity is a critical area of investigation. By systematically modifying its chemical structure and observing the resultant effects on receptor binding and enzymatic stability, researchers can elucidate the key features necessary for its pharmacological actions.

Correlating Structural Features with Receptor Binding Potency

The affinity of tyrosylarginine methyl ester and its analogs for various receptors is profoundly influenced by specific structural elements. Studies comparing dipeptides like H-Tyr-D-Arg-OMe (TDA) with tetrapeptides have revealed that longer peptide chains can lead to significantly higher opioid receptor affinity. nih.gov For instance, certain tetrapeptide analogs exhibit IC50 values of 8.46 nM and 23.7 nM, which are lower than that of morphine, indicating a stronger binding affinity. nih.gov In contrast, dipeptides such as TDA have a much lower potency, being less than one-twentieth that of morphine in some assays. nih.gov This suggests that the additional amino acid residues in tetrapeptides contribute to a more favorable interaction with the opioid receptor binding pocket.

Modifications to the tyrosyl residue also play a crucial role. Ethylation of the tyrosine residue in TDA has been shown to significantly increase its opioid activity. nih.gov However, the same modification in a tetrapeptide analog greatly decreases its activity, highlighting the contextual importance of structural changes. nih.gov Furthermore, the C-terminus of the peptide can influence receptor binding. For example, analogs with a C-terminal amide have demonstrated the ability to bind to all three opioid receptors (mu, delta, and kappa) with high to modest affinity. mdpi.com

The nature of the substituent at various positions on a molecule can dramatically alter its receptor binding profile. For instance, in a series of 1,4-dihydropyridine (B1200194) derivatives, ester groups at the 3- and 5-positions were found to be most effective for binding to 1,4-DHP calcium channel antagonist receptors. nih.gov The presence of an aryl group at the 4-position is also a fundamental requirement for optimal activity. nih.gov Similarly, for cannabinoid type-1 receptor ligands, the nature of the substituent and its bond orientation are vital in determining binding affinity. biomolther.org

The following table summarizes the binding affinities of selected tyrosylarginine methyl ester analogs and related compounds for opioid receptors.

| Compound/Analog | Receptor Type | Binding Affinity (Ki or IC50) | Reference |

| Tetrapeptide Analog 1 | Opioid | IC50: 8.46 nM | nih.gov |

| Tetrapeptide Analog 2 | Opioid | IC50: 23.7 nM | nih.gov |

| Dipeptide (e.g., TDA) | Opioid | >20 times less potent than morphine | nih.gov |

| K6 (L-kyn-containing peptide) | Mu-Opioid (MOR) | Ki: 1.84 nM | mdpi.com |

| K6 (L-kyn-containing peptide) | Delta-Opioid (DOR) | Ki: 32.5 nM | mdpi.com |

| K6 (L-kyn-containing peptide) | Kappa-Opioid (KOR) | Ki: 127.7 nM | mdpi.com |

| KA1 (kyna-containing peptide) | Mu-Opioid (MOR) | Ki: 1.08 ± 0.26 nM | mdpi.com |

Effects of Molecular Modifications on Enzymatic Stability and Activity

The therapeutic potential of peptides is often limited by their susceptibility to enzymatic degradation. Consequently, molecular modifications that enhance enzymatic stability are of significant interest. Dipeptides and tetrapeptides containing a D-Arg residue have demonstrated extreme stability against degradation by aminopeptidase-M and carboxypeptidase-Y. nih.gov This resistance to enzymatic cleavage is a crucial factor that may contribute to their potent and long-lasting biological activities. nih.gov

The introduction of unnatural amino acids is a common strategy to improve enzymatic stability. researchgate.net By replacing natural amino acid residues with non-proteinogenic and unnatural amino acids, the resulting analogs can exhibit stronger receptor binding and a longer duration of action due to their enhanced stability. researchgate.net For example, the incorporation of 2,6-dimethyltyrosine (DMT) in place of Tyr1 in an enkephalin analog resulted in a significant increase in potency and systemic activity. researchgate.net

The stability of a compound can also be influenced by its physical and chemical environment. For instance, the thermal stability of an aminopeptidase from Streptomyces septatus TH-2 was found to be lower in 98% methanol (B129727) compared to an aqueous solution, which is attributed to the replacement of water molecules around the enzyme by methanol. asm.org Conversely, the introduction of disulfide bonds, hydrophobic interactions, or electrostatic interactions can enhance the stability of enzymes. mdpi.com

The table below outlines the enzymatic stability of tyrosylarginine methyl ester and related peptides.

| Compound/Analog | Enzyme(s) | Stability | Reference |

| D-Arg-containing dipeptides and tetrapeptides | Aminopeptidase-M, Carboxypeptidase-Y | Extremely stable | nih.gov |

| K6 (L-kyn-containing peptide) | Human Plasma | t1/2 = 47 min | mdpi.com |

Cellular and Non-Human Organismal Responses Mediated by Tyrosylarginine Methyl Ester

The biological effects of tyrosylarginine methyl ester extend to the cellular and organismal levels, where it can modulate signaling pathways and elicit physiological responses in isolated tissues and whole organisms.

In Vitro Cellular Signaling and Mechanistic Studies

At the cellular level, amino acid methyl esters can have profound and sometimes toxic effects, depending on their structure and the cell type. For example, L-leucine methyl ester (Leu-OMe) and other related compounds are toxic to mononuclear phagocytes and neutrophils. nih.gov This toxicity is linked to the action of lysosomal enzymes. nih.gov Specifically, the toxicity of Leu-OMe is inhibited by agents that neutralize lysosomal pH or inhibit the thiol protease dipeptidyl peptidase I (DPPI). nih.gov In contrast, the toxicity of Phe-OMe is prevented by the inhibition of serine esterase activity. nih.gov

The signaling pathways affected by methyl esters are diverse. For instance, 4,5-di-O-caffeoylquinic acid methyl ester (4,5-CQME) has been shown to protect HepG2 cells from oxidative stress by modulating the Keap1/Nrf2 pathway. nih.gov It can also suppress H2O2-induced phosphorylation of MAPKs and induce AKT phosphorylation. nih.gov In human gastric cancer cells (SGC-7901), methyl esters extracted from Euphorbia kansui have been found to inhibit cell growth and induce apoptosis by interfering with the G1 phase of the cell cycle. nih.gov

Investigational Effects on Isolated Tissue and Organ Systems

Studies on isolated tissues have provided valuable insights into the pharmacological actions of tyrosylarginine methyl ester and its analogs. In the isolated guinea-pig ileum assay, tetrapeptide analogs of tyrosylarginine have demonstrated potent inhibitory activity, significantly exceeding that of dipeptides. nih.gov One particular tetrapeptide was found to have twice the activity of morphine in this assay, indicating a strong effect on smooth muscle contraction. nih.gov This suggests that these peptides primarily exert their effects through specific interactions with opioid receptors in the ileum. nih.gov

The effects of uremic toxins, which can include various endogenous compounds, are known to impact nearly all body organs and systems. nih.gov While not directly focused on tyrosylarginine methyl ester, this highlights the principle that retained endogenous substances can have widespread physiological consequences.

Non-Human In Vivo Pharmacological Response Characterization

In vivo studies in non-human models have further characterized the pharmacological profile of tyrosylarginine-related compounds. The D-Arg-containing dipeptides, H-Tyr-D-Arg-OMe (TDA) and H-Tyr(Et)-D-Arg-OMe, and related tetrapeptides have shown different pharmacological responses in vivo, which prompted further in vitro investigation of their opioid interactions. nih.gov The antinociceptive (pain-relieving) effects of certain kynurenine-containing oligopeptides have been demonstrated in vivo after intracerebroventricular and subcutaneous administration. mdpi.com This analgesic effect is consistent with their observed stability in human plasma and their potent opioid receptor agonism. mdpi.com

Advanced Analytical and Characterization Techniques for Tyrosylarginine Methyl Ester

Chromatographic Separations and Mass Spectrometric Identification

Chromatography and mass spectrometry are powerful, often coupled, techniques for the analysis of peptides. They allow for the separation of the target compound from impurities and provide detailed information about its mass and elemental composition.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov For peptides and amino acids, which are typically non-volatile, derivatization is a necessary step to increase their volatility. nih.govacs.org The methyl esterification of the C-terminus, as in Tyrosylarginine (B13874013) methyl ester, is one such derivatization that reduces the polarity and increases the volatility of the molecule, making it more amenable to GC analysis. nih.gov

The process involves converting the carboxylic acid group of the arginine residue into a methyl ester. This chemical modification, often achieved using reagents like methanol (B129727) with an acid catalyst, is a common strategy in the analysis of fatty acids and other biological molecules to improve their separation and detection by GC. nih.gov Further derivatization of the amino groups, for instance, by acylation, can also be employed to enhance volatility and thermal stability. acs.orgmdpi.com

In a typical GC-MS analysis, the derivatized peptide ester is introduced into the gas chromatograph, where it is vaporized and separated from other components in a long, narrow column. uib.noslu.se The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. nih.gov The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound. jeol.com For dipeptide methyl esters, GC-MS can be used to determine their presence in complex mixtures and, with appropriate methods, even separate stereoisomers. acs.orguni-giessen.de The retention times on the GC column and the mass spectra obtained are key parameters for identification. acs.org

Table 1: GC-MS Parameters for Dipeptide Methyl Ester Analysis

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Derivatization | Chemical modification to increase volatility. | Esterification (e.g., with methanol/HCl), Acylation (e.g., with PFP anhydride). mdpi.com |

| GC Column | Stationary phase for separation. | Chirasil®-L-Val, Lipodex® E for stereoisomer separation. uni-giessen.de |

| Injector Temperature | Temperature at which the sample is vaporized. | Typically around 260-300°C. uni-giessen.delcms.cz |

| Carrier Gas | Inert gas to move the sample through the column. | Helium is commonly used. uni-giessen.de |

| Ionization Mode | Method to ionize the sample in the MS. | Electron Ionization (EI) or Chemical Ionization (CI). nih.gov |

| Detector | Records the abundance of ionized fragments. | Quadrupole or Time-of-Flight (TOF) mass analyzers. nih.govjeol.com |

This table presents generalized parameters and specific conditions can vary based on the instrument and the specific dipeptide being analyzed.

High-resolution mass spectrometry (HRMS) is an indispensable tool for the accurate characterization of peptides, offering significant advantages over standard resolution mass spectrometry. sannova.net HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide highly accurate mass measurements, often to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental composition of a molecule, a critical step in confirming the identity of a synthetic peptide like Tyrosylarginine methyl ester. nih.govhepvs.ch

When coupled with techniques like electrospray ionization (ESI), which is a soft ionization method suitable for fragile molecules like peptides, HRMS can determine the mass of the intact protonated or deprotonated molecule. nih.govhepvs.ch For Tyrosylarginine methyl ester, this would provide an exact mass for the [M+H]⁺ ion, confirming its molecular formula.

Furthermore, HRMS is used in tandem mass spectrometry (MS/MS) experiments to elucidate the peptide's sequence and structure. In these experiments, the precursor ion (the intact molecule) is selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions are then analyzed at high resolution. The fragmentation patterns of peptides are well-understood, with cleavage typically occurring at the peptide bonds, resulting in characteristic b- and y-ions. Analyzing the mass differences between these fragment ions allows for the determination of the amino acid sequence. researchgate.netmdpi.com The high resolution of the fragment ion analysis helps to distinguish between ions with very similar masses, leading to a more confident structural assignment. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Methyl Esters.

Spectroscopic Methods for Structural Elucidation and Interaction Analysis

Spectroscopic techniques provide detailed information about the chemical bonds, functional groups, and three-dimensional structure of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed atomic-level structure of molecules in solution. rsc.org Both ¹H and ¹³C NMR are routinely used to characterize peptides and their derivatives. rsc.orgmdpi.com

For Tyrosylarginine methyl ester, ¹H NMR spectroscopy would provide information on the number and types of protons present in the molecule. The chemical shift of each proton is influenced by its local electronic environment, allowing for the assignment of protons to specific residues (tyrosine, arginine) and the methyl ester group. libretexts.org For example, the aromatic protons of the tyrosine side chain would appear in a distinct region of the spectrum, while the protons of the methyl ester would exhibit a characteristic singlet peak. libretexts.orgchemicalbook.com Coupling constants between adjacent protons can provide information about the dihedral angles and thus the conformation of the peptide backbone and side chains. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. mdpi.com Each unique carbon atom in Tyrosylarginine methyl ester will give rise to a distinct signal. The chemical shifts of the carbonyl carbons of the peptide bond and the ester group are particularly informative. mdpi.com The positions of the signals for the alpha-carbons of the amino acid residues are also characteristic and can be used to confirm the sequence and integrity of the peptide. rsc.org

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Tyrosylarginine Methyl Ester Moieties

| Moiety | Proton Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| Tyrosine | Aromatic (ring) | ~6.7 - 7.2 |

| Tyrosine | α-CH | ~4.0 - 4.5 |

| Tyrosine | β-CH₂ | ~2.8 - 3.2 |

| Arginine | α-CH | ~4.0 - 4.5 |

| Arginine | β, γ, δ-CH₂ | ~1.5 - 1.9 |

| Arginine | Guanidinium (B1211019) N-H | ~7.0 - 8.5 |

| Methyl Ester | O-CH₃ | ~3.6 - 3.8 libretexts.org |

| Peptide Bond | N-H | ~7.5 - 8.5 |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions. Data is generalized from typical peptide and amino acid ester spectra. nih.govscispace.comnih.govchemicalbook.com

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. mtoz-biolabs.com It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the different chemical bonds. researchgate.net

For Tyrosylarginine methyl ester, the FT-IR spectrum would display a series of characteristic absorption bands confirming the presence of its key functional groups. The amide groups of the peptide backbone give rise to distinct bands: the Amide I band (primarily C=O stretching) typically appears around 1600-1690 cm⁻¹, and the Amide A band (N-H stretching) is found around 3300 cm⁻¹. researchgate.net The presence of the ester group is confirmed by a strong C=O stretching absorption, which for aliphatic esters is typically in the range of 1735-1750 cm⁻¹. orgchemboulder.comjournalajacr.com Additionally, the C-O stretching vibrations of the ester group appear in the 1000-1300 cm⁻¹ region. orgchemboulder.com The aromatic ring of the tyrosine residue will also show characteristic absorptions. By analyzing the positions and intensities of these bands, one can confirm the successful synthesis and the key structural features of the dipeptide ester. spiedigitallibrary.orgresearchgate.net

Table 3: Characteristic FT-IR Absorption Bands for Tyrosylarginine Methyl Ester

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (Peptide Bond) | N-H Stretch (Amide A) | ~3300 researchgate.net |

| Amide (Peptide Bond) | C=O Stretch (Amide I) | ~1600-1690 researchgate.net |

| Ester | C=O Stretch | ~1735-1750 orgchemboulder.comjournalajacr.com |

| Ester | C-O Stretch | ~1000-1300 orgchemboulder.com |

| Aromatic Ring (Tyrosine) | C=C Stretch | ~1450-1600 |

| Hydroxyl (Tyrosine) | O-H Stretch | ~3200-3600 (broad) |

| Alkyl Groups | C-H Stretch | ~2850-3000 |

This table provides typical ranges for the indicated functional groups. The exact positions can be influenced by the molecular environment and intermolecular interactions.

Computational and Theoretical Studies on Tyrosylarginine Methyl Ester

Molecular Modeling of Peptide-Receptor Interactions

Molecular modeling is a cornerstone for understanding how peptides like Tyrosylarginine (B13874013) methyl ester interact with biological targets such as receptors. nih.gov These simulations predict the binding behavior and stability of the peptide-receptor complex, which are crucial determinants of the peptide's biological function. The parent dipeptide, kyotorphin (B1673678) (Tyr-Arg), is known to interact with targets like the μ-opioid receptor, making this a plausible system for studying the methyl ester derivative. researchgate.net

Ligand-protein docking is a computational technique used to predict the preferred orientation (pose) of a ligand when bound to a receptor. plos.org This method involves placing the ligand into the binding site of a target protein and evaluating the goodness of fit using a scoring function, which estimates the binding affinity. mdpi.com The binding affinity score is a key parameter that helps in ranking potential drug candidates. nih.gov For Tyrosylarginine methyl ester, docking studies would explore its interactions within a receptor's binding pocket, identifying key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the complex. The results can predict whether the methyl ester modification enhances or diminishes binding compared to the parent peptide, kyotorphin.

Table 1: Hypothetical Ligand-Protein Docking Results for Tyrosylarginine Methyl Ester and Analogs against a Target Receptor

| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Tyrosylarginine (Kyotorphin) | Parent Peptide | -7.8 | Asp147, Tyr326 |

| Tyrosylarginine methyl ester | C-terminal methyl ester | -8.2 | Asp147, Tyr326, Phe287 |

| Analog A | N-terminal modification | -7.5 | Asp147, Gln124 |

| Analog B | Arginine substitution | -6.9 | Glu229, Tyr326 |

Following docking, molecular dynamics (MD) simulations are employed to assess the dynamic stability of the predicted ligand-receptor complex over time. nih.gov MD simulations model the atomic movements of the system, providing insights into conformational changes and the persistence of key interactions. nih.gov A crucial metric for evaluating stability is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial docked positions. mdpi.com A stable complex is characterized by low and converging RMSD values, indicating that the ligand remains securely bound in its initial pose. unipd.it For the Tyrosylarginine methyl ester-receptor complex, MD simulations would validate the docking results and confirm the stability of the binding mode. mdpi.com

Table 2: Illustrative Molecular Dynamics Simulation Stability Data for a Tyrosylarginine Methyl Ester-Receptor Complex

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Complex Stability |

|---|---|---|---|

| 0 | 0.0 | 0.0 | Initial State |

| 10 | 1.2 | 1.5 | Equilibrating |

| 25 | 1.4 | 1.6 | Stable |

| 50 | 1.3 | 1.5 | Stable |

| 75 | 1.5 | 1.7 | Stable |

| 100 | 1.4 | 1.6 | Stable |

Ligand-Protein Docking and Binding Affinity Predictions.

Quantum Chemical Calculations for Mechanistic Insights into Methyl Ester Reactions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules and elucidate reaction mechanisms. rsc.org These methods can be applied to Tyrosylarginine methyl ester to understand the reactivity of its methyl ester group, particularly in reactions like hydrolysis. Such calculations can map the entire reaction pathway, identifying transition states and determining activation energies, which reveal the kinetic feasibility of a reaction. nih.gov For instance, studies on other methyl esters have used quantum calculations to analyze ionization processes and fragmentation patterns in mass spectrometry or to compare the reactivity of different ester compounds. researchmap.jpmdpi.com This approach could clarify the chemical stability and degradation pathways of Tyrosylarginine methyl ester under various conditions.

Table 3: Theoretical Activation Energies for Hydrolysis of Tyrosylarginine Methyl Ester via Different Mechanisms

| Reaction Mechanism | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Acid-Catalyzed | Protonation of the carbonyl oxygen followed by nucleophilic attack by water. rsc.org | 12.5 |

| Base-Catalyzed (Saponification) | Nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon. | 9.8 |

| Neutral Hydrolysis | Direct nucleophilic attack by a water molecule. | 25.1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tyrosylarginine Methyl Ester Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized analogs. nih.gov To create a QSAR model for Tyrosylarginine methyl ester, a library of analogs would be designed with systematic variations in their structure. The biological activity of these analogs would be experimentally determined and then correlated with calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties). mdpi.com The resulting QSAR model, often a multiple linear regression equation, can guide the design of new analogs with potentially improved activity. mdpi.com This approach provides a rational framework for optimizing the peptide's properties. qsartoolbox.org

Table 4: Example of a QSAR Model for Analogs of Tyrosylarginine Methyl Ester

| Analog | LogP (Hydrophobicity) | Molecular Weight (Daltons) | Polar Surface Area (Ų) | Predicted Activity (pIC50) |

|---|---|---|---|---|

| Analog 1 | -1.5 | 366.4 | 150.2 | 6.8 |

| Analog 2 | -1.2 | 380.5 | 155.6 | 7.1 |

| Analog 3 | -1.8 | 352.4 | 148.1 | 6.5 |

| Analog 4 | -0.9 | 394.5 | 160.3 | 7.4 |

Hypothetical QSAR Equation: pIC50 = 4.5 + 0.8(LogP) + 0.005(Molecular Weight) - 0.02(Polar Surface Area)

Future Research Directions and Translational Perspectives in Peptide Chemistry

Exploration of Tyrosylarginine (B13874013) Methyl Ester in Novel Bioactive Scaffold Design

Tyrosylarginine methyl ester represents a minimalist yet functionally rich chemical entity. Its potential as a foundational element, or scaffold, for constructing more complex bioactive molecules is significant. The design of novel therapeutics often relies on identifying scaffolds that provide a rigid and well-defined three-dimensional structure upon which functional groups can be systematically arranged to interact with biological targets.

The inherent properties of its constituent parts make Tyrosylarginine methyl ester an attractive starting point. The arginine residue, with its positively charged guanidinium (B1211019) group, is well-known to facilitate cell penetration and interactions with negatively charged pockets in target proteins. nih.govmdpi.com The tyrosine residue offers a phenolic ring, a versatile handle for chemical modifications through electrophilic substitution or conjugation, allowing for the attachment of probes, imaging agents, or other pharmacophores. The C-terminal methyl ester protects the carboxylic acid from ionization and metabolic degradation by carboxypeptidases, while also serving as a reactive site for further chemical elaboration, such as conversion to an amide or hydrazide. nih.gov

Research in this area would involve using Tyrosylarginine methyl ester as a core building block. Synthetic chemists could build upon this dipeptide to create libraries of more complex peptidomimetics. For instance, the tyrosine hydroxyl group could be used as an anchor point to introduce diversity elements, while the arginine side chain could be maintained as a key binding or cell-penetrating motif. The exploration of this dipeptide as a scaffold could lead to the discovery of new ligands for a variety of biological targets. The opioid dipeptide Tyrosyl-arginine (Kyotorphin) is a known biologically active peptide, suggesting that derivatives like the methyl ester could serve as templates for developing new analgesics or neurological probes. asm.orgresearchgate.net

| Component | Key Feature | Potential Role in Bioactive Scaffold Design |

| Tyrosine (Tyr) | Phenolic hydroxyl group | Site for chemical modification, conjugation, or as a hydrogen bond donor/acceptor. |

| Arginine (Arg) | Guanidinium group | Promotes cell penetration, interacts with negatively charged binding sites, enhances water solubility. nih.govmdpi.com |

| Methyl Ester (-OMe) | C-terminal protection | Increases metabolic stability against carboxypeptidases, serves as a synthetic handle for further derivatization. nih.gov |

| Peptide Backbone | Amide bond | Provides structural rigidity and defined spatial orientation of side chains. |

Strategies for Modulating Peptide Stability and Bioavailability for Research Applications

A primary challenge in translating peptides into practical research tools or therapeutics is their inherent instability and poor bioavailability. nih.gov Peptides are susceptible to rapid degradation by proteases in biological systems, and their physicochemical properties often limit their ability to cross cellular membranes. For a molecule like Tyrosylarginine methyl ester, several established strategies could be employed to overcome these limitations.

D-Amino Acid Substitution : One of the most effective strategies to enhance resistance to proteolysis is the substitution of naturally occurring L-amino acids with their D-enantiomers. mdpi.com Synthesizing analogs of Tyrosylarginine methyl ester with D-Tyrosine or D-Arginine could significantly increase its half-life in plasma, making it a more robust tool for in vitro and in vivo studies. nih.gov

N-Alkylation : The modification of the peptide backbone, particularly through N-alkylation (e.g., N-methylation) of the amide nitrogens, can confer resistance to enzymatic cleavage and, in some cases, improve membrane permeability. nih.gov This modification introduces steric hindrance that disrupts recognition by proteases.

Cyclization : Head-to-tail or side-chain-to-side-chain cyclization can lock the peptide into a more stable and biologically active conformation. While challenging for a simple dipeptide, Tyrosylarginine methyl ester could be incorporated into a larger peptide sequence that is subsequently cyclized. Chemical "stapling" using hydrocarbon linkers is another advanced technique to enforce and stabilize helical structures, thereby improving proteolytic resistance. mdpi.com

Terminal Modifications : While the methyl ester already provides C-terminal protection, conversion to a more stable C-terminal amide (amidation) is a common strategy to block carboxypeptidase activity. nih.gov Similarly, N-terminal modification, such as acylation (e.g., acetylation), can prevent degradation by aminopeptidases. nih.gov

These modifications, when applied to Tyrosylarginine methyl ester, could generate a suite of derivatives with fine-tuned properties, enabling more controlled and prolonged biological experiments.

| Modification Strategy | Application to Tyrosylarginine Methyl Ester | Expected Outcome |

| D-Amino Acid Substitution | Replace L-Tyr or L-Arg with D-Tyr or D-Arg. | Increased resistance to proteolysis, longer biological half-life. mdpi.com |

| N-Alkylation | Methylate the amide nitrogen of the peptide bond. | Enhanced proteolytic stability, potential for improved cell permeability. nih.gov |

| Terminal Capping | Acetylate the N-terminus (N-acetyl-Tyr-Arg-OMe). | Increased resistance to aminopeptidases. nih.gov |

| Lipidation | Attach a fatty acid chain to the Tyr or Arg side chain. | Improved membrane association and potential for enhanced oral bioavailability. |

Development of Advanced Methodologies for Peptide-Based Drug Discovery and Characterization

The discovery and optimization of peptide-based molecules have been revolutionized by modern technologies. These methodologies can be applied to Tyrosylarginine methyl ester to explore its potential and identify new, more potent derivatives.

Computer-Aided Drug Design (CADD) : Computational tools are invaluable for predicting how peptides interact with their targets. mdpi.com Molecular dynamics simulations can be used to study the conformational landscape of Tyrosylarginine methyl ester and its analogs. Docking studies can predict binding modes to target proteins, guiding the rational design of new derivatives with improved affinity and selectivity. This approach saves significant time and resources compared to traditional screening.

High-Throughput Synthesis and Screening : The principles of combinatorial chemistry and parallel synthesis allow for the rapid generation of large libraries of peptide analogs. chimia.ch Using Tyrosylarginine methyl ester as a template, libraries can be synthesized where the tyrosine and arginine residues are systematically replaced with other natural or non-natural amino acids. These libraries can then be screened in high-throughput assays to identify hits with desired biological activity.

Phage and Yeast Display : These powerful directed evolution technologies enable the screening of vast libraries (up to 10¹⁰ variants) of peptides for high-affinity binders to a target of interest. mdpi.com A library of peptides containing the Tyr-Arg motif could be displayed on the surface of bacteriophages, and variants that bind strongly to a specific receptor or enzyme could be isolated and identified. This method is particularly effective for discovering novel peptide ligands from scratch. nih.gov

Advanced Analytical Techniques : Characterizing the synthesized peptides and their interactions requires sophisticated analytical methods. Mass spectrometry is crucial for confirming the identity and purity of synthesized molecules. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity and thermodynamics, which are essential for structure-activity relationship (SAR) studies.

By leveraging these advanced methodologies, researchers can systematically explore the chemical space around Tyrosylarginine methyl ester, accelerating the journey from a simple dipeptide to a well-characterized and potentially valuable bioactive compound.

| Methodology | Application for Tyrosylarginine Methyl Ester | Purpose |

| Computer-Aided Drug Design (CADD) | Molecular docking and dynamics simulations of analogs. | Predict binding affinity and guide rational design of new derivatives. mdpi.com |

| Parallel Peptide Synthesis | Create libraries based on the Tyr-Arg-OMe scaffold. | Rapidly explore structure-activity relationships. chimia.ch |

| Phage Display | Screen libraries containing the Tyr-Arg motif against a target. | Discover novel high-affinity binders for specific biological targets. mdpi.comnih.gov |

| Advanced Mass Spectrometry | Characterize synthesized analogs and their metabolites. | Confirm chemical structures and study metabolic stability. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.